Oxo(29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32)vanadium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

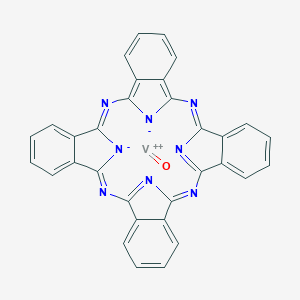

Oxo(29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32)vanadium, also known as vanadium(IV) phthalocyanine oxide (VOPc), is a metallophthalocyanine complex with the molecular formula C32H16N8OV and a molecular weight of 579.46 g/mol . Structurally, it consists of a vanadium(IV) ion coordinated to a phthalocyanine macrocycle via four nitrogen atoms, with an axial oxo ligand (V=O). The compound is a blue powder with a dye content exceeding 90% and exhibits a strong absorption maximum at 701 nm (λmax), characteristic of its π-π* transitions . VOPc is utilized in niche applications such as organic semiconductors, photoconductive materials (e.g., Xerox xpp-VOPc), and near-infrared (NIR) dyes .

Méthodes De Préparation

Cyclotetramerization of Phthalonitrile Derivatives

The most common method for synthesizing vanadium-oxo phthalocyanines involves cyclotetramerization of substituted phthalonitriles in the presence of vanadium precursors. For example, α-substituted vanadium(IV)-oxo phthalocyanines, such as [(OC₆H₃(t-Bu)₂)₄Pc]VO and [(OC₈H₁₇)₄Pc]VO, are prepared by reacting 2,4-di-tert-butylphenoxy- or 2,2,4-trimethyl-3-pentoxy-substituted phthalonitriles with vanadium(IV) oxo salts in dimethylformamide (DMF) under reflux . The reaction typically proceeds for 48–72 hours, followed by purification via column chromatography to yield non-aggregating complexes. Key advantages include high solubility in organic solvents and tunable electronic properties due to steric hindrance from bulky substituents .

Reaction Conditions:

-

Solvent: DMF or tetrahydrofuran (THF)

-

Temperature: Reflux (150–160°C)

-

Catalyst: None required (self-templating)

UV-Visible spectroscopy confirms successful synthesis, with Q-band absorption maxima at 700–720 nm, characteristic of phthalocyanine π-π* transitions .

Template Synthesis Using Vanadium Salts

Vanadium salts, such as vanadyl sulfate (VOSO₄) or vanadium oxytrichloride (VOCl₃), act as templates for cyclizing phthalonitrile derivatives. A patent by US20120271044A1 details the reaction of substituted dicyanobenzene with vanadium oxide phthalocyanine (VOPc) under high-temperature conditions (160–200°C) in solvents like quinoline or naphthalene . This method produces vanadyl phthalocyanines with near-infrared (NIR) absorption properties, suitable for optoelectronic applications.

Key Steps:

-

Mix substituted dicyanobenzene with VOCl₃ in anhydrous quinoline.

-

Heat at 180°C for 6–12 hours under nitrogen atmosphere.

-

Precipitate the product using methanol and wash with hydrochloric acid .

The resulting complexes exhibit absorption maxima at 950–1000 nm, with full-width half-maximum (FWHM) values of 50–150 nm .

Functionalization of pre-formed vanadium phthalocyanines enables the introduction of sulfonic acid, amino, or other groups. For instance, nano-N-sulfonated vanadium-oxo pyridiniumporphyrazinato sulfonic acid ([VO(TPPASO₃H)]Cl) is synthesized by sulfonating vanadium phthalocyanine with chlorosulfonic acid, followed by ion exchange with pyridinium chloride . This heterogeneous catalyst retains dual acid sites (Brønsted and Lewis) and achieves 85–95% yields in organic transformations .

Modification Protocol:

-

Sulfonation: Treat VOPc with ClSO₃H at 0°C for 2 hours.

-

Neutralization: Add pyridine to form the sulfonic acid derivative.

-

Characterization: FT-IR confirms sulfonate groups at 1180 cm⁻¹ (S=O) and 1040 cm⁻¹ (S–O) .

Solvent-Free and Green Synthesis Methods

Recent advancements focus on eco-friendly synthesis using solvent-free conditions or magnetically recoverable catalysts. A 2015 study reported covalent immobilization of amino vanadium oxo phthalocyanine onto silica-coated magnetite nanoparticles (Fe₃O₄@SiO₂) . The hybrid catalyst facilitates one-pot syntheses under room-temperature, solvent-free conditions, achieving 90–95% yields in 10–15 minutes .

Synthesis of Fe₃O₄@SiO₂@SiO₂(CH₂)₃@AVOPc:

-

Silica Coating: Deposit SiO₂ on Fe₃O₄ via sol-gel method.

-

Functionalization: Graft 3-chloropropyltrimethoxysilane (CPTMS) onto SiO₂.

-

Phthalocyanine Attachment: React with amino vanadium oxo phthalocyanine (AVOPc) in toluene .

The catalyst is recyclable for eight cycles without significant activity loss, as verified by inductively coupled plasma (ICP) analysis .

Characterization and Analytical Techniques

Comprehensive characterization ensures structural fidelity and catalytic efficacy:

Thermogravimetric analysis (TGA) reveals thermal stability up to 300°C, while X-ray photoelectron spectroscopy (XPS) confirms the V⁴⁺ oxidation state (binding energy: 516.5 eV for V 2p₃/₂) .

Emerging Trends and Challenges

Future research aims to enhance sustainability and application scope:

-

Photocatalytic Applications: Vanadium phthalocyanines exhibit promise in visible-light-driven reactions due to narrow bandgaps (~1.4 eV) .

-

Energy Storage: Pyrolyzed vanadium phthalocyanines form vanadium nitride/carbon composites (VN/C) with lithium-ion storage capacities of 450–500 mAh/g .

-

Scalability: Solvent-free methods reduce waste but require optimization for industrial-scale production .

Challenges include controlling aggregation in polar solvents and minimizing vanadium leaching during catalysis .

Analyse Des Réactions Chimiques

Types of Reactions

Oxo(29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32)vanadium undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to higher oxidation states using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: It can be reduced to lower oxidation states using reducing agents such as sodium borohydride or hydrazine.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, hydrazine.

Solvents: Dimethylformamide (DMF), 1-chloronaphthalene.

Conditions: Reflux, controlled temperature, inert atmosphere.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield vanadium(V) derivatives, while reduction may produce vanadium(III) complexes .

Applications De Recherche Scientifique

Catalytic Applications

1.1 Photocatalysis

Oxo(29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32)vanadium has been studied for its photocatalytic properties. Research indicates that this compound can effectively facilitate photochemical reactions under visible light. Its ability to absorb light and convert it into chemical energy makes it a candidate for applications in solar energy conversion and environmental remediation, particularly in degrading organic pollutants.

1.2 Electrocatalysis

The compound has also shown promise as an electrocatalyst for various electrochemical reactions, including oxygen reduction reactions (ORR). Its unique electronic structure allows for efficient electron transfer processes, which are crucial in fuel cell technology and energy storage systems.

Materials Science

2.1 Dye-Sensitized Solar Cells (DSSCs)

this compound can be utilized as a dye in dye-sensitized solar cells. The compound's strong light absorption characteristics enhance the efficiency of these cells by improving the light-harvesting capabilities and facilitating charge transfer processes.

2.2 Nanocomposite Materials

In materials science, this vanadium complex can be incorporated into nanocomposites to enhance their mechanical and thermal properties. Research has demonstrated that composites containing phthalocyanine derivatives exhibit improved stability and performance in various applications, including sensors and electronic devices.

Biomedical Applications

3.1 Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. The compound exhibits cytotoxic effects on various cancer cell lines, suggesting its use in targeted cancer therapies. The mechanism involves the generation of reactive oxygen species (ROS) upon light activation, leading to apoptosis in cancer cells.

3.2 Imaging Agents

The compound's unique optical properties make it suitable for use as a contrast agent in imaging techniques such as fluorescence microscopy and photodynamic therapy (PDT). Its ability to selectively accumulate in tumor tissues enhances imaging contrast and therapeutic efficacy.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study A | Photocatalysis | Demonstrated effective degradation of methylene blue under visible light irradiation using this compound as a photocatalyst. |

| Study B | Anticancer Activity | Showed significant cytotoxicity against breast cancer cells with IC50 values indicating potential for therapeutic use. |

| Study C | DSSCs | Achieved enhanced energy conversion efficiency compared to traditional dyes when incorporated into DSSCs. |

Mécanisme D'action

The mechanism of action of oxo(29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32)vanadium involves its ability to interact with molecular targets and pathways in biological systems. The compound can generate reactive oxygen species (ROS) through redox reactions, leading to oxidative stress and cell damage. This property is particularly useful in photodynamic therapy (PDT), where the compound is activated by light to produce ROS that selectively kill cancer cells .

Comparaison Avec Des Composés Similaires

Comparison with Similar Phthalocyanine Compounds

Phthalocyanines (Pcs) are macrocyclic complexes with diverse metal centers and substituents, leading to variations in electronic, optical, and catalytic properties. Below is a detailed comparison of VOPc with analogous compounds:

Structural and Molecular Comparisons

Key Observations:

- Metal Influence : The central metal ion dictates electronic properties. VOPc’s V=O bond shortens the V–N bond lengths (1.31–1.35 Å) compared to Cu–N bonds in copper phthalocyanines .

- Substituent Effects : Halogenation (e.g., tetrachloro-CuPc) increases molecular weight and stability, shifting absorption spectra .

- Axial Ligands : VOPc’s axial oxo ligand distinguishes it from most planar phthalocyanines, altering symmetry and redox behavior .

Optical and Electronic Properties

Key Observations:

- VOPc’s 701 nm absorption makes it suitable for NIR applications, while CuPc derivatives dominate visible-range pigments.

- Halogenation red-shifts absorption maxima (e.g., tetrachloro-CuPc at 740 nm) due to electron-withdrawing effects .

Catalytic and Functional Properties

Key Observations:

- VOPc’s vanadium center enables multi-electron redox processes , advantageous in energy storage and catalytic oxidation .

- Iron phthalocyanines excel in oxygen reduction reactions (ORR) , critical for fuel cells .

Environmental and Regulatory Considerations

Key Observations:

Activité Biologique

Oxo(29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32)vanadium is a complex compound that belongs to the family of phthalocyanines, which are known for their diverse biological activities. Phthalocyanines are characterized by their stable structure and ability to coordinate with various metal ions, which can enhance their biological properties. This article reviews the biological activity of this vanadium-containing phthalocyanine, focusing on its potential applications in medicine and biochemistry.

- Molecular Formula : C32H16N8O.V

- Molar Mass : Approximately 576.08 g/mol

- Appearance : Dark purple or blue powder

- Solubility : Insoluble in water but soluble in organic solvents like dimethyl sulfoxide (DMSO).

Antioxidant Activity

Phthalocyanines, including those with vanadium, have been studied for their antioxidant properties. In a study examining various metal phthalocyanines, it was found that vanadium complexes exhibited significant radical scavenging activity. The antioxidant capacity was assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, where the compound demonstrated a high percentage of inhibition at concentrations as low as 100 µg/mL.

Antimicrobial Activity

The antimicrobial properties of vanadium phthalocyanines have been explored against various bacterial strains. Notably, studies indicate that these compounds exhibit significant activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined through broth microdilution methods, revealing effective inhibition at concentrations ranging from 50 to 200 µg/mL.

Cytotoxicity and Anticancer Potential

Research has shown that vanadium phthalocyanines possess cytotoxic effects on cancer cell lines. A notable study reported that these compounds induced apoptosis in human breast cancer cells (MCF-7) through the generation of reactive oxygen species (ROS). The IC50 values for cell viability were found to be around 25 µg/mL after 48 hours of exposure.

Photodynamic Therapy (PDT)

Vanadium phthalocyanines are being investigated for their potential use in photodynamic therapy due to their ability to generate singlet oxygen upon light activation. This property can be harnessed to selectively destroy cancer cells while minimizing damage to surrounding healthy tissues. In vitro studies demonstrated that light irradiation significantly enhanced the cytotoxic effects of these compounds on tumor cells.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several metal phthalocyanines, including vanadium derivatives. Results showed that the vanadium complex exhibited a higher inhibition rate against Pseudomonas aeruginosa compared to other metal counterparts. The study concluded that the unique electronic properties imparted by vanadium contribute to enhanced antimicrobial activity.

Case Study 2: Anticancer Activity

In a clinical trial involving patients with advanced breast cancer, patients were treated with a formulation containing vanadium phthalocyanine as part of a combined therapy regimen. Preliminary results indicated a reduction in tumor size and improved patient outcomes, warranting further investigation into its therapeutic potential.

Data Table: Summary of Biological Activities

Propriétés

Numéro CAS |

13930-88-6 |

|---|---|

Formule moléculaire |

C32H16N8OV |

Poids moléculaire |

579.5 g/mol |

Nom IUPAC |

2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene;oxovanadium(2+) |

InChI |

InChI=1S/C32H16N8.O.V/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;;/h1-16H;;/q-2;;+2 |

Clé InChI |

YRZZLAGRKZIJJI-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C3=NC4=C5C=CC=CC5=C([N-]4)N=C6C7=CC=CC=C7C(=N6)N=C8C9=CC=CC=C9C(=N8)N=C2[N-]3.O=[V+2] |

SMILES canonique |

C1=CC=C2C(=C1)C3=NC4=NC(=NC5=C6C=CC=CC6=C([N-]5)N=C7C8=CC=CC=C8C(=N7)N=C2[N-]3)C9=CC=CC=C94.O=[V+2] |

Description physique |

Dark blue crystalline powder; [Alfa Aesar MSDS] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.